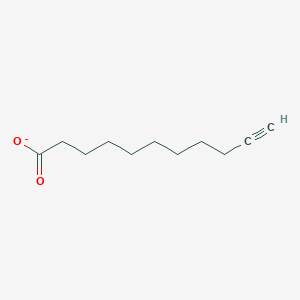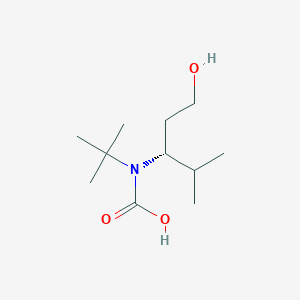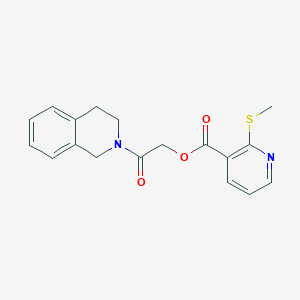
10-Undecynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecynoate is an organic compound with the molecular formula C11H17O2 It is a derivative of undecylenic acid, featuring a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecynoate can be synthesized through several methods. One common approach involves the esterification of 10-undecynoic acid with methanol or other alcohols in the presence of acid catalysts. The reaction typically requires refluxing the mixture to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of ethyl 10-undecenoate using catalysts such as copper-deposited vanadium pentoxide. This method is efficient and allows for the conversion of plant oils to fine chemicals .
Chemical Reactions Analysis
Types of Reactions: 10-Undecynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide or organolithium reagents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Undecynoate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of complex molecules.
Materials Science: Employed in the production of renewable polyesters and other polymers.
Fragrance Chemistry: Utilized as a precursor for fragrance compounds due to its fruity aroma.
Biolubricants: Investigated for its potential as an additive in biolubricants to enhance antiwear and antioxidant properties.
Mechanism of Action
The mechanism of action of 10-undecynoate involves its ability to participate in various chemical reactions due to the presence of the alkyne group. This group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
10-Undecenoic Acid: An unsaturated fatty acid with a terminal double bond, used in the treatment of skin problems.
Methyl 10-Undecenoate: An ester derivative used in the synthesis of renewable polyesters.
Uniqueness: 10-Undecynoate is unique due to its terminal alkyne group, which imparts distinct reactivity compared to similar compounds with double bonds. This makes it particularly useful in click chemistry and other applications requiring specific functional group transformations.
Properties
Molecular Formula |
C11H17O2- |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
undec-10-ynoate |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13)/p-1 |
InChI Key |
OAOUTNMJEFWJPO-UHFFFAOYSA-M |
Canonical SMILES |
C#CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)

![2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13358938.png)
![2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13358941.png)


![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)
![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13358972.png)

![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
![7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13358982.png)
![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)

